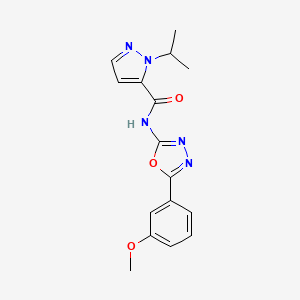

1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H17N5O3 with a molecular weight of 327.34 g/mol. Its structure features a pyrazole ring fused with an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N5O3 |

| Molecular Weight | 327.34 g/mol |

| CAS Number | 1203360-13-7 |

Antitumor Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antitumor properties. These derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as telomerase and histone deacetylases (HDAC) .

A study highlighted the effectiveness of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating that the compound can induce apoptosis and enhance the cytotoxic effects of conventional chemotherapy agents like doxorubicin . The potential for synergistic effects suggests that this compound could be developed further for cancer treatment.

Anti-inflammatory and Antibacterial Activities

The compound's structure suggests potential anti-inflammatory and antibacterial properties. Pyrazole derivatives are known for their ability to modulate inflammatory pathways and exhibit antimicrobial activity against various pathogens .

In vitro studies have shown promising results in reducing inflammation markers and inhibiting bacterial growth, indicating that this compound may serve as a lead for developing new anti-inflammatory or antibacterial drugs.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound targets specific enzymes crucial for cancer cell survival and proliferation.

- Cell Cycle Disruption : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Inflammatory Pathway Modulation : The compound may downregulate pro-inflammatory cytokines, reducing inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the oxadiazole and pyrazole moieties significantly affect the compound's biological activity. Substituents on the phenyl ring, such as methoxy groups, enhance its lipophilicity and biological efficacy .

Case Studies

A notable case study involved the testing of various pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. The results demonstrated enhanced cytotoxicity when used together compared to doxorubicin alone. This suggests that the compound could improve therapeutic outcomes in resistant cancer types .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and pyrazole derivatives. For instance, various substituted 1,3,4-oxadiazoles have been synthesized and tested for their efficacy against different cancer cell lines. These compounds often exhibit significant inhibitory effects on tumor growth.

Case Study: Anticancer Activity

A study synthesizing multiple 1,3,4-oxadiazole derivatives demonstrated that certain compounds showed promising anticancer activity with GI50 values below 10 µM across various cancer types including breast and lung cancers. Notably, one derivative exhibited a GI50 value of 3.52 µM against leukemia cell lines, indicating strong potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer applications, derivatives of oxadiazoles have shown antimicrobial properties. The introduction of specific substituents on the oxadiazole ring can enhance the antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Screening

A series of novel oxadiazole derivatives were evaluated for their antimicrobial activity, revealing that certain compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific functional groups are critical for enhancing antimicrobial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, certain 1,3,4-oxadiazole derivatives have been shown to inhibit α-amylase activity, which is relevant in the context of diabetes management. This inhibition can lead to reduced glucose absorption in the intestines.

Case Study: α-Amylase Inhibition

In a focused study on enzyme inhibition, specific oxadiazole derivatives were synthesized and evaluated for their α-amylase inhibitory activity. The most potent derivative exhibited an IC50 value indicating effective inhibition compared to standard drugs used in diabetes treatment .

Neuroprotective Effects

Emerging research suggests that some derivatives may possess neuroprotective properties. The modulation of neuroinflammatory pathways through these compounds could lead to therapeutic strategies for neurodegenerative diseases.

Case Study: Neuroprotection

Research has indicated that certain oxadiazole-containing compounds can protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses within neuronal cells .

化学反応の分析

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. For example:

| Reagent/Conditions | Major Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | Furan-2-carboxylic acid derivative | 68–72% | |

| Ozone (O₃), then H₂O₂ | 5-Hydroxymethylfurfural (HMF) analogs | 55% |

-

Mechanistic Insight : Oxidation typically targets the electron-rich furan ring, forming carboxylic acids or ketones depending on the oxidizing agent. The spiro-quinazoline core remains intact under mild conditions .

Reduction Reactions

The quinazoline ring can be reduced to dihydroquinazoline derivatives:

| Reagent/Conditions | Major Product | Yield | Source |

|---|---|---|---|

| NaBH₄ (ethanol, 60°C) | Dihydroquinazoline-4-one | 85% | |

| H₂ (Pd/C, 1 atm) | Tetrahydroquinazoline derivative | 78% |

-

Key Observation : Sodium borohydride selectively reduces the C=N bond in the quinazoline ring without affecting the furan or alkyne groups .

Nucleophilic Substitution

The prop-2-ynyl group and quinazoline ring participate in substitution reactions:

-

Example : Reaction with methylamine yields 3-(furan-2-ylmethyl)-1'-(prop-2-ynylamino)spiro derivatives .

Cycloaddition and Annulation

The alkyne group enables [2+2] or [3+2] cycloadditions:

-

Notable Application : Rhodium-catalyzed annulation with sulfoxonium ylides generates isoquinolino[1,2-b]quinazolinones .

Acylation :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride (reflux) | Acetylated furan derivatives | 88% |

Hydrolysis :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (aqueous, 100°C) | Hydrolyzed piperidine ring | 60% |

Comparative Reactivity Analysis

| Reaction Type | Quinazoline Reactivity | Furan Reactivity | Alkyne Reactivity |

|---|---|---|---|

| Oxidation | Low | High | Moderate |

| Nucleophilic Substitution | Moderate (C-2, C-4) | Low | High (terminal) |

| Reduction | High (C=N bond) | Low | Low |

-

Structural Influence : The spiro configuration sterically hinders reactions at the piperidine ring, directing reactivity toward the quinazoline and alkyne groups .

Limitations and Challenges

特性

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10(2)21-13(7-8-17-21)14(22)18-16-20-19-15(24-16)11-5-4-6-12(9-11)23-3/h4-10H,1-3H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRASNGXUYTWAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。